N-Benzo[1,3]dioxol-5-yl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzodioxole and dimethoxybenzene moieties, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation:
Amide Bond Formation: The final step involves coupling the sulfonamide intermediate with a suitable amine or amide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as insecticide synergists.
Dimethoxybenzene Derivatives: Compounds like veratrole, used in organic synthesis.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to its combination of benzodioxole and dimethoxybenzene moieties, which may confer distinct biological activities and chemical properties compared to simpler sulfonamides or benzodioxole derivatives.
Properties
Molecular Formula |
C18H20N2O7S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H20N2O7S/c1-11(18(21)19-12-4-6-15-17(8-12)27-10-26-15)20-28(22,23)13-5-7-14(24-2)16(9-13)25-3/h4-9,11,20H,10H2,1-3H3,(H,19,21) |
InChI Key |
OMZOJZXUTIPQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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